molecular formula C16H17NO3S2 B2391070 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 300826-80-6

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No.: B2391070
CAS No.: 300826-80-6
M. Wt: 335.44
InChI Key: ZYGAWTWZLNYHJZ-LCYFTJDESA-N
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Description

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidine ring, a sulfanylidene group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of pentanoic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated aromatic compounds

Scientific Research Applications

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biological pathways.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and sulfanylidene group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
  • 2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

Compared to similar compounds, 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is unique due to its pentanoic acid moiety, which can influence its solubility, reactivity, and biological activity. The presence of the 4-methylphenyl group also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-3-4-12(15(19)20)17-14(18)13(22-16(17)21)9-11-7-5-10(2)6-8-11/h5-9,12H,3-4H2,1-2H3,(H,19,20)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGAWTWZLNYHJZ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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